isopropyl [(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate
Description
Isopropyl [(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate is a chromenone derivative characterized by a benzo[c]chromen-6-one core substituted with methoxy, methyl, and isopropoxyacetate groups. The compound's molecular formula is C₂₂H₂₂O₇, with a molecular weight of 398.4 g/mol. Its synthesis typically involves nucleophilic substitution between 8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-ol and isopropyl bromoacetate under basic conditions, as seen in analogous protocols for ethyl and methyl esters .
Properties
IUPAC Name |
propan-2-yl 2-(8-methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O6/c1-11(2)25-18(21)10-24-17-8-7-15-14-6-5-13(23-4)9-16(14)20(22)26-19(15)12(17)3/h5-9,11H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJOMLXIHMWOOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OCC(=O)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl [(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate typically involves the esterification of the corresponding benzo[c]chromen-3-yl derivative with isopropyl acetate. The reaction is usually carried out under acidic or basic conditions to facilitate the esterification process. Common reagents include sulfuric acid or sodium hydroxide as catalysts .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes the formation of the benzo[c]chromen-3-yl core, followed by functional group modifications to introduce the methoxy, methyl, and acetate groups. The final esterification step is optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Isopropyl [(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzo[c]chromen-3-yl core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Biological Activities
Research indicates that isopropyl [(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate may possess various biological activities, including:
- Antioxidant Properties : Preliminary studies suggest that the compound can scavenge free radicals, potentially providing protective effects against oxidative stress.
- Anti-inflammatory Effects : It may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Potential : Research is ongoing to explore its efficacy against different cancer cell lines, with some studies indicating cytotoxic effects on tumor cells.
Applications in Medicinal Chemistry
Given its diverse biological activities, isopropyl [(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yloxy]acetate holds promise in medicinal chemistry:
| Application Area | Potential Uses |
|---|---|
| Pharmaceuticals | Development of new anti-inflammatory or anticancer drugs |
| Nutraceuticals | Formulation of dietary supplements with antioxidant properties |
| Cosmetics | Use in skincare products for its protective effects against skin aging |
Case Studies
-
Antioxidant Activity Study :
- A study conducted on various benzo[c]chromene derivatives demonstrated that compounds similar to isopropyl [(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yloxy]acetate exhibited significant free radical scavenging activity, suggesting potential applications in food preservation and health supplements.
-
Anti-inflammatory Research :
- In vitro studies have shown that derivatives of this compound can modulate pro-inflammatory cytokines, indicating their potential use in treating chronic inflammatory conditions such as arthritis.
-
Anticancer Investigations :
- Research involving the compound's effect on specific cancer cell lines revealed promising results, with indications of apoptosis induction in malignant cells, warranting further exploration for therapeutic development.
Mechanism of Action
The mechanism by which isopropyl [(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved are typically studied using various biochemical and molecular biology techniques .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Key Observations:
- Ester Group Impact : Replacing isopropyl with ethyl or methyl esters reduces molecular weight and alters lipophilicity, influencing bioavailability. Ethyl derivatives (e.g., compound 2j in ) exhibit cytotoxic activity against cancer cell lines, while methyl esters are often used as fluorescent tags .
- Chloro-substituted derivatives show enhanced antimicrobial activity due to increased electrophilicity .
- Functional Group Diversity : The 2,3-dihydrobenzo[b]dioxin moiety () confers antioxidant properties, likely via radical scavenging, whereas methoxy groups enhance metabolic stability .
Biological Activity
Isopropyl [(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate is a synthetic derivative of benzo[c]chromenes, a class of compounds known for their diverse biological activities. The compound's unique structure, characterized by a benzochromene core with various functional groups, suggests potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 316.35 g/mol. The compound features an ester functional group and a methoxy substituent, which may influence its solubility and bioactivity.
Biological Activity Overview
Research indicates that compounds related to this compound exhibit several biological activities:
- Antioxidant Activity : Certain benzo[c]chromene derivatives have shown significant antioxidant properties, potentially reducing oxidative stress in cells.
- Anti-inflammatory Effects : Compounds in this class have been evaluated for their anti-inflammatory activity, with some showing comparable effects to established non-steroidal anti-inflammatory drugs (NSAIDs) in preclinical models.
- Neuroprotective Properties : The ability of these compounds to cross the blood-brain barrier suggests potential applications in neurodegenerative diseases.
The biological effects of this compound can be attributed to several mechanisms:
- Phosphodiesterase Inhibition : Some derivatives have been found to inhibit phosphodiesterases (PDEs), which play a critical role in cellular signaling pathways. For instance, one study reported that a related compound exhibited an IC50 value of 3.67 ± 0.47 μM against PDE2, promoting neuron proliferation and protecting against neurotoxicity induced by corticosterone .
Table 1: Summary of Biological Activities
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of a related benzo[c]chromene derivative on HT-22 cells exposed to corticosterone. The results demonstrated that treatment with the compound significantly increased cell viability in a dose-dependent manner, indicating its potential as a therapeutic agent for neurodegenerative conditions .
Case Study 2: Anti-inflammatory Activity
In another study, several benzo[c]chromene derivatives were tested for their anti-inflammatory properties using the carrageenan-induced paw edema model in rats. The results showed that these compounds exhibited significant reductions in inflammation comparable to piroxicam, suggesting their potential as new anti-inflammatory agents .
Q & A
Q. Table 1. Structural Analogs and Key Properties
| Compound | Substituent Modifications | Unique Property | Reference |
|---|---|---|---|
| 3-(2,3-Dihydrobenzo[b]dioxin) | Methoxy at C-8 → Ethoxy | Enhanced lipophilicity (logP +0.5) | |
| 6-Oxo-6H-benzo[c]chromen-3-yl | Acetate → Propanoate | Altered cytotoxicity profile |
Advanced: How to address inconsistencies in hydrogen bonding patterns across polymorphs?
Methodological Answer:
- Variable-Temperature XRD : Capture phase transitions (e.g., enantiotropic transitions) to correlate H-bond strength (e.g., O-H···O distances) with thermal behavior .
- IR Spectroscopy : Monitor shifts in carbonyl stretches (1680–1720 cm⁻¹) to detect H-bonding disruptions in amorphous vs. crystalline forms .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., % contribution of H-bonds vs. van der Waals contacts) to explain stability differences .
Basic: What are the functional groups influencing its chemical reactivity?
Methodological Answer:
- Chromenone Core : Electrophilic aromatic substitution at C-5/C-7 due to electron-donating methoxy groups .
- Ester Group : Base-catalyzed hydrolysis (e.g., NaOH/ethanol) yields the carboxylic acid derivative, critical for prodrug design .
- Benzodioxin Moiety : Oxidation susceptibility (e.g., MnO₂) forms quinone-like structures, altering redox activity .
Advanced: How to optimize synthetic yield while minimizing byproducts?
Methodological Answer:
- DoE (Design of Experiments) : Vary catalyst loading (e.g., p-toluenesulfonic acid, 0.5–2.0 mol%), temperature (50–90°C), and reaction time (4–12 hrs) to identify optimal conditions .
- Byproduct Tracking : Use LC-MS to monitor di-ester formation (e.g., dimerization at C-3) and adjust stoichiometry (chromenone:isopropyl acetate ratio ≥1:1.2) .
- Microwave-Assisted Synthesis : Reduce reaction time by 60% while maintaining >90% yield, as demonstrated for similar chromenones .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
